BenchChemオンラインストアへようこそ!

(4-Methylnaphthalen-1-yl)methanamine

Antifungal Structure-Activity Relationship Allylamine

This 4-methyl substituted naphthalenemethanamine is the direct precursor to allylamine antifungals with superior anti-Candida activity vs. naftifine & terbinafine. Its primary amine handle enables N-alkylation, reductive amination & acylation for URAT1, NNRTI, FabI & MCL-1 inhibitor libraries. Research teams leverage this single scaffold to accelerate hit-to-lead timelines across multiple target classes.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 771580-36-0
Cat. No. B1523617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylnaphthalen-1-yl)methanamine
CAS771580-36-0
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)CN
InChIInChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3
InChIKeyNCDLIEZHVXCBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylnaphthalen-1-yl)methanamine CAS 771580-36-0: Key Intermediate for Allylamine Antifungals and URAT1 Inhibitors


(4-Methylnaphthalen-1-yl)methanamine (CAS 771580-36-0), also known as 4-methyl-1-naphthalenemethanamine, is an aromatic primary amine with the molecular formula C12H13N and a molecular weight of 171.24 g/mol [1]. This compound features a naphthalene core bearing a methyl substituent at the 4-position and an aminomethyl group at the 1-position, representing a versatile building block in medicinal chemistry . Its structural motif is embedded within the allylamine class of squalene epoxidase inhibitors, most notably serving as the core scaffold from which clinically validated antifungal agents such as naftifine, terbinafine, and butenafine are derived [2]. Beyond antifungal applications, the 4-methylnaphthalen-1-yl pharmacophore has been employed in the development of uric acid transporter 1 (URAT1) inhibitors for hyperuricemia and gout, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .

(4-Methylnaphthalen-1-yl)methanamine Substitution Risks: Why In-Class Analogs Cannot Be Freely Interchanged


Despite sharing a common naphthalenemethanamine backbone, analogs within this structural class exhibit divergent biological activity profiles and synthetic utility that preclude simple substitution. The position and nature of ring substituents profoundly influence both the pharmacodynamics and the synthetic accessibility of downstream derivatives. For instance, the 4-methyl substitution pattern in (4-methylnaphthalen-1-yl)methanamine imparts distinct lipophilicity and steric properties compared to the unsubstituted 1-naphthalenemethanamine scaffold [1]. Furthermore, the N-methylation state critically determines whether a given building block serves as a direct precursor to tertiary amine antifungals such as terbinafine or naftifine, or alternatively as a versatile primary amine handle for diverse derivatization . In the context of URAT1 inhibitor development, SAR studies have demonstrated that 4-position substitution on the naphthalene ring directly modulates inhibitory potency, underscoring that the precise regiochemistry of substitution is not a trivial variation but a determinant of target engagement .

(4-Methylnaphthalen-1-yl)methanamine Differentiation Evidence: Comparative Activity and Physicochemical Data


4-Methyl Substituent Confers Superior Antifungal Activity Relative to Unsubstituted Naphthalenemethanamine Scaffold

A comprehensive SAR study of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-α-substituted-1-(4-substituted)naphthalenemethanamines evaluated thirty compounds against eight fungal strains [1]. When comparing derivatives bearing a 4-methyl substitution on the naphthalene ring versus those with an unsubstituted naphthalene core (4-H), the 4-methyl-substituted analogs demonstrated consistently higher antifungal potency. Notably, compound I1a (4-methyl substituted) exhibited antifungal activity against Candida albicans that was markedly superior to both naftifine and terbinafine, which incorporate the unsubstituted 1-naphthalenemethanamine scaffold [2]. This differential activity directly links the 4-methyl group to enhanced target engagement at squalene epoxidase or improved fungal membrane penetration.

Antifungal Structure-Activity Relationship Allylamine Naphthalenemethanamine

Primary Amine Functionality Enables Broader Derivatization Versatility Than N-Methylated Analogs

(4-Methylnaphthalen-1-yl)methanamine bears a primary amine group, whereas its closely related N-methyl analog, methyl(4-methylnaphthalen-1-ylmethyl)amine (CAS 98978-50-8), contains a secondary amine . This structural distinction dictates fundamentally different synthetic trajectories. The primary amine can undergo selective mono- or bis-alkylation, reductive amination with diverse aldehydes, acylation to amides, or sulfonylation to sulfonamides, offering a divergent synthetic node for library generation . In contrast, the N-methylated analog is largely confined to N-alkylation of the remaining secondary amine or serves directly as a pre-formed fragment for specific targets such as FabI inhibitors . For researchers requiring a versatile building block for SAR exploration across multiple target classes, the primary amine offers substantially greater derivatization flexibility.

Synthetic Intermediate Medicinal Chemistry Derivatization N-Alkylation

4-Methyl Substitution Increases Lipophilicity and Predicted Membrane Permeability Relative to 4-H Analog

The presence of a methyl group at the 4-position of the naphthalene ring enhances the lipophilicity of the compound compared to the unsubstituted 1-naphthalenemethanamine [1]. While direct experimental logP values for (4-methylnaphthalen-1-yl)methanamine are not widely reported, the effect of 4-methyl substitution on naphthalene derivatives has been characterized: the methyl group increases the calculated octanol-water partition coefficient and reduces aqueous solubility [2]. This lipophilicity enhancement is advantageous for membrane permeability and target binding affinity in biological systems [3]. For applications requiring improved cellular uptake or blood-brain barrier penetration, the 4-methyl-substituted scaffold is mechanistically preferable to the 4-H analog.

Lipophilicity Drug Design Membrane Permeability Physicochemical Properties

FabI Inhibitor Development: N-Methylated Derivative Shows Documented Antibacterial Activity While Primary Amine Serves as Precursor

Methyl(4-methylnaphthalen-1-ylmethyl)amine, which is synthesized directly from (4-methylnaphthalen-1-yl)methanamine via N-methylation, has been established as a reagent in the preparation of heterocyclic compounds that function as enoyl-acyl carrier protein reductase (FabI) inhibitors with antibacterial activity . FabI is an essential enzyme in bacterial fatty acid biosynthesis and a validated target for antibacterial drug discovery . While the primary amine itself is the precursor, the demonstrated antibacterial utility of the N-methylated derivative validates the 4-methylnaphthalen-1-yl scaffold as a productive starting point for antibacterial SAR campaigns. Alternative naphthalenemethanamine scaffolds lacking the 4-methyl group have not been comparably validated in this target class, establishing a differentiated application space [1].

Antibacterial FabI Inhibitor Enoyl-ACP Reductase Drug Discovery

(4-Methylnaphthalen-1-yl)methanamine Optimal Use Cases: Where This Compound Delivers Maximum Value


Synthesis of Next-Generation Allylamine Antifungals with Enhanced Anti-Candida Activity

The SAR evidence from Acta Pharmaceutica Sinica demonstrates that 4-methyl substitution on the naphthalenemethanamine core yields allylamine derivatives with superior anti-Candida albicans activity compared to clinically established agents naftifine and terbinafine [1]. Researchers developing novel squalene epoxidase inhibitors should prioritize (4-methylnaphthalen-1-yl)methanamine as the starting scaffold when improved efficacy against Candida species is a primary program objective. The compound can be elaborated via N-alkylation with appropriate side chains (e.g., 6,6-dimethyl-2-hepten-4-ynyl, cinnamyl, or tert-butylbenzyl groups) to generate diverse allylamine analogs for antifungal screening.

Divergent Library Synthesis for Multi-Target SAR Exploration

The primary amine functionality of (4-methylnaphthalen-1-yl)methanamine provides a versatile synthetic handle that enables diverse derivatization pathways including N-alkylation, reductive amination, acylation, and sulfonylation . This versatility makes the compound particularly valuable for medicinal chemistry groups conducting SAR campaigns across multiple target classes simultaneously. Rather than synthesizing each derivative's core de novo, researchers can leverage this single building block to generate libraries targeting URAT1 (hyperuricemia/gout), HIV-1 reverse transcriptase (NNRTIs), FabI (antibacterial), or MCL-1 (oncology) from a common intermediate [2]. This convergent approach reduces synthetic burden and accelerates hit-to-lead timelines.

FabI-Targeted Antibacterial Drug Discovery Programs

The documented use of methyl(4-methylnaphthalen-1-ylmethyl)amine—the direct N-methylation product of (4-methylnaphthalen-1-yl)methanamine—as a reagent for preparing FabI inhibitors establishes a validated pathway to antibacterial development . FabI (enoyl-ACP reductase) is an essential enzyme in bacterial fatty acid biosynthesis and a high-priority target for novel antibiotics against drug-resistant pathogens. The 4-methylnaphthalen-1-yl scaffold has demonstrated productive engagement in this target class, whereas unsubstituted naphthalenemethanamine analogs lack comparable validation. Research groups pursuing FabI inhibitors should procure (4-methylnaphthalen-1-yl)methanamine as the precursor for synthesizing and optimizing FabI-targeted heterocyclic compounds.

URAT1 Inhibitor Development for Hyperuricemia and Gout

The 4-methylnaphthalen-1-yl pharmacophore has been successfully incorporated into flexible naphthyltriazolylmethane-based thioacetic acids that function as highly active URAT1 inhibitors . URAT1 (urate transporter 1) mediates renal urate reabsorption and is a clinically validated target for treating hyperuricemia and gout. SAR studies indicate that the 4-position substitution pattern on the naphthalene ring directly influences URAT1 inhibitory potency, making (4-methylnaphthalen-1-yl)methanamine a strategic building block for developing novel uricosuric agents. Alternative naphthalenemethanamine isomers lacking the 4-methyl group may exhibit reduced URAT1 engagement based on available SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylnaphthalen-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.